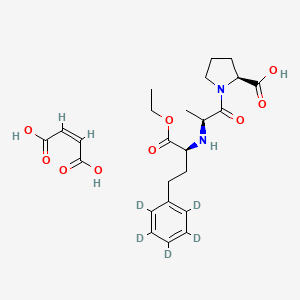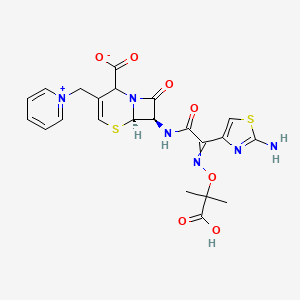![molecular formula C17H26ClNO2 B1456567 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-75-3](/img/structure/B1456567.png)
4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride (4-AEPH) is an organic compound synthesized from piperidine and 4-allyl-2-methoxyphenoxyethanol and is used in various scientific and medical applications. 4-AEPH is a colorless crystalline solid, with a melting point of 100-101 °C and a boiling point of 230-231 °C. It is soluble in water, ethanol and other organic solvents. 4-AEPH is a versatile compound that has gained popularity over the past few decades due to its wide range of applications in the field of chemistry, biology, and medicine.
Scientific Research Applications
Synthesis and Characterization
- Research has explored the synthesis and characterization of related compounds, focusing on their structural and chemical properties. For example, studies have been conducted on the synthesis, characterization, and biological evaluation of various piperidine derivatives, highlighting methodologies for creating complex molecules with potential therapeutic applications (Gul, H., Gul, M., & Erciyas, E., 2003).
Biological Activities
- Compounds structurally related to "4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride" have been evaluated for various biological activities, including antibacterial, analgesic, and neuroprotective effects. For instance, studies on aryloxyethylamine derivatives have demonstrated potential neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma cells, suggesting applications in neuroprotection and anti-ischemic stroke agent development (Zhong, Y., Gao, Y., Xu, Y., Qi, C., & Wu, B., 2020).
Pharmacological Evaluation
- The pharmacological evaluation of related compounds has included studies on their cholinoblocking properties, anti-inflammatory activities, and potential as dopamine D4 receptor antagonists. These studies provide a foundation for understanding the therapeutic potential of similar compounds (Gasparyan, N., Paronikyan, R., Tumadzhyan, A., Tatevosyan, A., Panosyan, G., & Gevorgyan, G., 2009).
DNA Binding Studies
- Investigations into the DNA binding properties of related molecules have been conducted, offering insights into their interactions with biological macromolecules and potential applications in drug development. For example, research on N-acyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones has explored their stereochemistry, biological activity, and DNA binding studies, indicating their potential for further pharmaceutical exploration (Mohanraj, V., & Ponnuswamy, S., 2018).
properties
IUPAC Name |
4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-4-15-5-6-16(17(13-15)19-2)20-12-9-14-7-10-18-11-8-14;/h3,5-6,13-14,18H,1,4,7-12H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEOOJMWVZOSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220029-75-3 | |
| Record name | Piperidine, 4-[2-[2-methoxy-4-(2-propen-1-yl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)









![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
